

Structural Elucidation and Spectral Profiling of 3-(Hydroxymethyl)-4-nitrobenzonitrile

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Compound of Interest

Compound Name: 3-(Hydroxymethyl)-4-nitrobenzonitrile

CAS No.: 90178-81-7

Cat. No.: B032704

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Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals
Compound: **3-(Hydroxymethyl)-4-nitrobenzonitrile** (CAS: 90178-81-7)

Executive Summary & Chemical Context

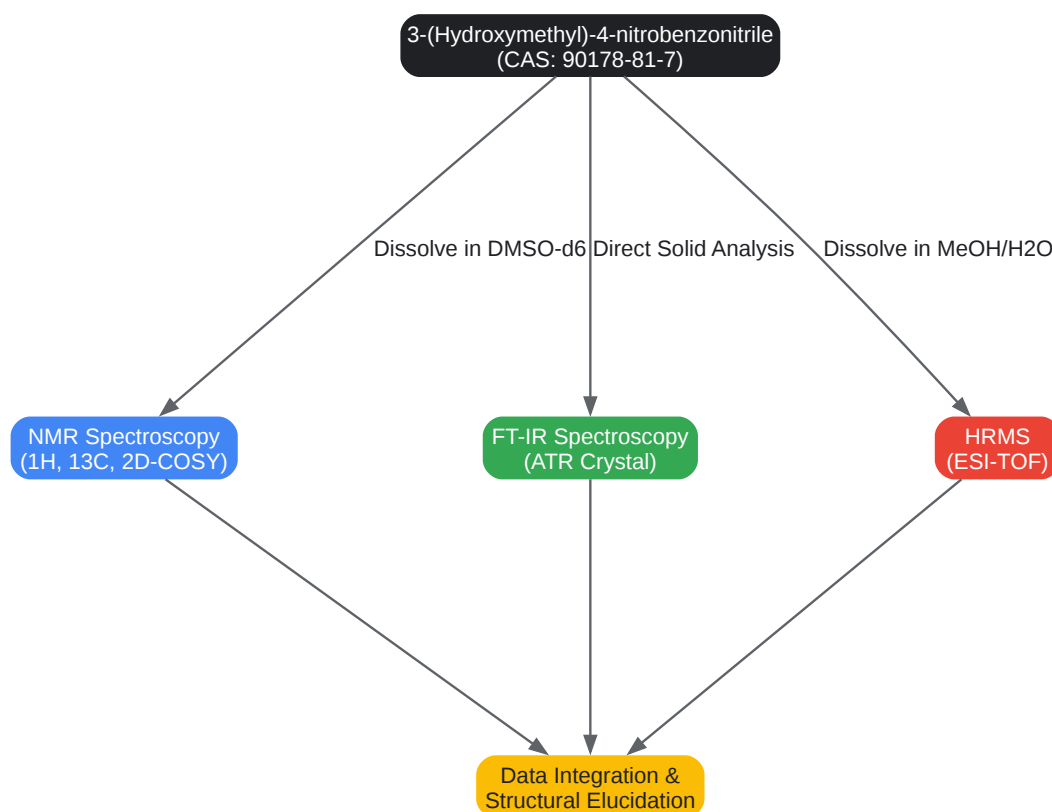
In the landscape of rational drug design and complex organic synthesis, multi-functionalized aromatic intermediates serve as critical building blocks. **3-(Hydroxymethyl)-4-nitrobenzonitrile**^[1] is a highly versatile scaffold, possessing three distinct functional groups (cyano, nitro, and hydroxymethyl) on a single benzene ring. The orthogonal reactivity of these groups allows for selective transformations, such as the reduction of the nitro group to an aniline, the oxidation of the hydroxymethyl group to an aldehyde, or the hydrolysis of the nitrile to a carboxylic acid.

As a Senior Application Scientist, I have designed this technical guide to establish a rigorous, self-validating analytical workflow for the structural elucidation of this compound. By triangulating data from Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS), researchers can confidently verify the

regiochemistry and purity of this intermediate before advancing it through the drug development pipeline.

Analytical Strategy & Workflow

To prevent downstream synthetic failures, analytical characterization must be treated as a self-validating system rather than a checklist. The workflow below illustrates the orthogonal techniques used to confirm the carbon skeleton (NMR), functional group integrity (IR), and exact molecular mass (HRMS).



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Figure 1: Multi-modal analytical workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecule's connectivity. The causality behind the chemical shifts (δ) is governed by the inductive and resonance effects of the three substituents.

Mechanistic Causality of Chemical Shifts

- The Nitro Group (-NO₂): Acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects. It severely deshields the ortho proton (H5), pushing it significantly downfield.
- The Cyano Group (-C≡N): Also an EWG, it exerts a moderate deshielding effect on its ortho protons (H2 and H6).
- The Hydroxymethyl Group (-CH₂OH): The electronegative oxygen deshields the aliphatic CH₂ protons. By utilizing DMSO-d₆ instead of CDCl₃, we restrict the rapid proton exchange of the hydroxyl (-OH) group, allowing us to observe the scalar coupling between the hydroxyl proton and the adjacent methylene protons[2].

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Position	Multiplicity	Integration	Shift (δ , ppm)	J-Coupling (Hz)	Assignment Logic
H5	Doublet (d)	1H	~8.30	8.5	Strongly deshielded by ortho -NO ₂
H6	Doublet of doublets (dd)	1H	~7.79	8.5, 1.5	Deshielded by ortho -CN
H2	Singlet (s)	1H	~7.74	-	Located between -CN and -CH ₂ OH
-OH	Triplet (t)	1H	~5.40	5.5	Hydroxyl proton; exchanges with D ₂ O
-CH ₂ -	Doublet (d)	2H	~4.80	5.5	Aliphatic protons coupled to -OH

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

Carbon	Shift (δ , ppm)	Type	Assignment Logic
C4	~150.0	Quaternary	Directly attached to strongly EWG -NO ₂
C3	~140.0	Quaternary	Attached to -CH ₂ OH
C2, C6	~130.0 - 132.0	CH	Aromatic carbons
C5	~125.0	CH	Aromatic carbon
-C≡N	~118.0	Quaternary	Characteristic nitrile carbon
C1	~115.0	Quaternary	Attached to -CN
-CH ₂ -	~61.0	CH ₂	Aliphatic carbon attached to oxygen

Protocol 3.1: NMR Sample Preparation & D₂O Exchange

- Preparation: Weigh 10–15 mg of the highly pure solid analyte.
- Solvation: Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as the internal reference standard (0.00 ppm).
- Acquisition: Transfer to a 5 mm precision NMR tube. Acquire 1D ¹H NMR (16 scans, 2s relaxation delay) and 1D ¹³C NMR (1024 scans, 2s relaxation delay).
- Validation (D₂O Exchange): To definitively confirm the -OH peak at ~5.40 ppm, add 10 μ L of Deuterium Oxide (D₂O) to the NMR tube. Shake vigorously for 30 seconds and re-acquire the ¹H spectrum. The triplet at 5.40 ppm will disappear due to rapid H/D exchange, and the -CH₂- doublet at 4.80 ppm will collapse into a singlet.

Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy acts as an orthogonal validation tool, specifically targeting the vibrational modes of the functional groups. We utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H band that can mask the intrinsic hydroxymethyl -OH stretch of our analyte.

Table 3: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment	Structural Significance
3300 – 3500	Broad, Strong	O-H stretch	Confirms the hydroxymethyl group
2230	Sharp, Medium	C≡N stretch	Highly diagnostic for the cyano group[3]
1530	Strong	N-O asymmetric stretch	Confirms the nitro group[4]
1350	Strong	N-O symmetric stretch	Confirms the nitro group[4]
1050	Strong	C-O stretch	Primary alcohol C-O bond

Protocol 4.1: ATR-FTIR Analysis

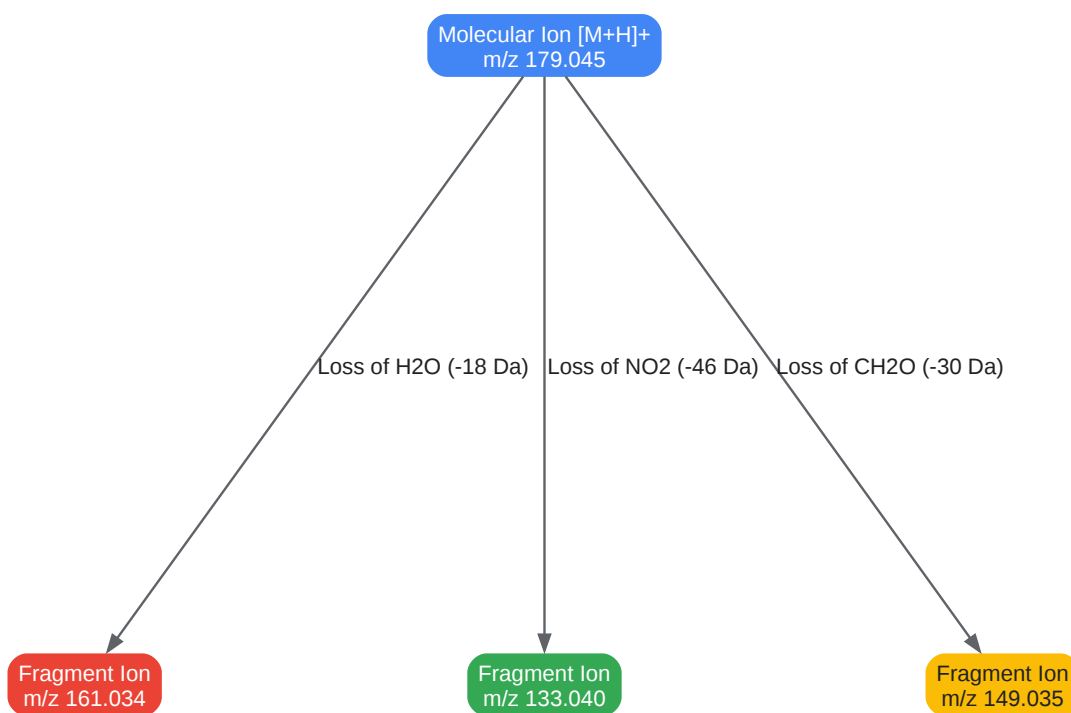
- Background: Clean the diamond ATR crystal with LC-MS grade isopropanol. Allow it to dry and collect a background spectrum (air).
- Application: Place 1–2 mg of the dry powder directly onto the center of the ATR crystal.
- Compression: Lower the pressure anvil until the clutch clicks, ensuring uniform optical contact between the crystal and the sample.
- Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

High-Resolution Mass Spectrometry (HRMS-ESI)

To confirm the exact molecular formula (C₈H₆N₂O₃), HRMS is employed. Using Electrospray Ionization (ESI) in positive ion mode, the molecule is protonated to form the [M+H]⁺ ion. The subsequent Collision-Induced Dissociation (CID) pathways are highly characteristic of the functional groups present.

Mechanistic Fragmentation Logic

The expulsion of water (-18 Da) is a hallmark of primary alcohols. Furthermore, the loss of formaldehyde (CH₂O, -30 Da) is a classic fragmentation pathway for hydroxymethyl groups attached to aromatic rings. The nitro group typically fragments via the loss of a nitro radical (-46 Da).



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Figure 2: Proposed HRMS-ESI collision-induced dissociation (CID) fragmentation pathways.

Table 4: HRMS-ESI Fragmentation Pathway

m/z (Observed)	Ion Type	Formula	Neutral Loss
179.045	[M+H] ⁺	C ₈ H ₇ N ₂ O ₃ ⁺	None (Parent Ion)
161.034	Fragment	C ₈ H ₅ N ₂ O ₂ ⁺	H ₂ O (-18 Da)
149.035	Fragment	C ₇ H ₅ N ₂ O ₂ ⁺	CH ₂ O (-30 Da)
133.040	Fragment	C ₈ H ₇ O ⁺	NO ₂ (-46 Da)

Protocol 5.1: LC-HRMS Analysis

- Sample Prep: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (50:50, v/v) spiked with 0.1% formic acid to promote ionization.
- Injection: Inject 5 µL into the LC-MS system (e.g., Q-TOF or Orbitrap).
- Ionization: Operate the ESI source in positive ion mode (Capillary voltage: 3.5 kV, Desolvation temperature: 350°C).
- MS/MS: Perform MS/MS (CID) using a collision energy ramp of 10–30 eV with Argon as the collision gas to generate the fragment ions.

Conclusion

The structural validation of **3-(Hydroxymethyl)-4-nitrobenzotrile** requires a holistic analytical approach. By understanding the underlying electronic effects that drive NMR chemical shifts, selecting the appropriate IR sampling technique (ATR) to avoid moisture artifacts, and mapping the exact mass fragmentation pathways, researchers can establish a rigorous, self-validating profile of this critical synthetic intermediate.

References

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- [3] Title: Vibrational spectra, normal coordinate analysis and thermodynamics of 2-chloro-5-nitrobenzotrile Source: ResearchGate URL:
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